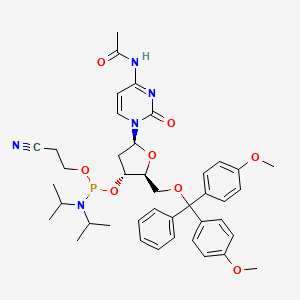

Ac-dC Fosforamidita

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ac-dC Phosphoramidite and related compounds involves strategic chemical processes to achieve high yields and specificity. For example, the use of 4,5-dicyanoimidazole (DCI) has been reported to enhance the coupling efficiency during oligonucleotide synthesis, offering a faster and more reliable alternative to traditional activators like 1H-tetrazole (Vargeese et al., 1998). Moreover, the synthesis and application of modified nucleosides, such as 7-deaza-2'-deoxyguanosine phosphoramidites, demonstrate the versatility of phosphoramidite chemistry in creating nucleotide analogs with unique properties (Seela & Driller, 1985).

Molecular Structure Analysis

The molecular structure of Ac-dC Phosphoramidites and their derivatives is key to their function in nucleotide synthesis. For instance, modifications to the pi-electron system of nucleobase analogs can influence base stacking and hydrogen bonding, affecting the duplex's thermal stability (Seela & Driller, 1985). Structural studies and modifications enable the tailoring of oligonucleotides for specific applications, including crystallography and molecular biology research.

Chemical Reactions and Properties

Phosphoramidite chemistry is central to the synthesis of DNA and RNA sequences, with its utility demonstrated in various chemical reactions for modifying oligonucleotides. The use of DCI as an activator in phosphoramidite coupling reactions is a significant advancement, offering improved yields and reaction times (Vargeese et al., 1998). Additionally, the development of novel phosphoramidite reagents allows for the introduction of functional groups into oligonucleotides, expanding their utility in research and therapeutic applications.

Physical Properties Analysis

The physical properties of Ac-dC Phosphoramidite and its analogs, such as solubility, stability, and reactivity, are crucial for their application in oligonucleotide synthesis. For instance, DCI's solubility in acetonitrile facilitates its use as a coupling activator in solid-phase synthesis, highlighting the importance of understanding these materials' physical characteristics (Vargeese et al., 1998).

Chemical Properties Analysis

The chemical properties of Ac-dC Phosphoramidite, including its reactivity and specificity in phosphoramidite coupling reactions, are foundational to its role in oligonucleotide synthesis. Innovations in activator chemistry, such as the introduction of DCI, enhance these reactions' efficiency, underscoring the ongoing development in this field to improve synthesis outcomes (Vargeese et al., 1998).

Aplicaciones Científicas De Investigación

Síntesis de Oligonucleótidos Lábiles a la Base

Ac-dC Fosforamidita se utiliza en la síntesis de oligonucleótidos lábiles a la base modificados con un enlace 3′-amino {svg_1}. Esto es particularmente útil para la preparación de oligonucleótidos conjugados {svg_2}. Las fosforamiditas resultantes se incorporaron con éxito en oligonucleótidos que llevan un enlace 3′-amino {svg_3}.

Desarrollo de Reactivos Fosforamidita

this compound juega un papel crucial en el desarrollo de reactivos fosforamidita que se pueden aplicar para incorporar un enlace aminopropil, un enlace aminohexil o un enlace amino-PEG2 en el extremo 3′ de los oligonucleótidos {svg_4}.

Terapéutica de Oligonucleótidos

this compound se utiliza en la síntesis de oligonucleótidos para aplicaciones terapéuticas {svg_5}. Se utiliza en la fabricación de ADN o ADN que contiene oligonucleótidos {svg_6}.

Investigación y Desarrollo de Diagnóstico

Las fosforamiditas estructurales no estándar como this compound se utilizan para sintetizar oligonucleótidos modificados. Estos oligos se utilizan a menudo como cebadores, sondas o en estudios estructurales {svg_7}.

5. Preservación de Tintes Sensibles, Etiquetas u Otras Modificaciones this compound es ideal para aplicaciones que requieren desprotección suave para preservar la integridad de los oligonucleótidos que contienen tintes sensibles, etiquetas u otras modificaciones, que pueden ser inestables con una exposición prolongada a condiciones alcalinas fuertes {svg_8}.

Nanotecnología basada en el ADN

this compound se utiliza en el campo de la nanotecnología basada en el ADN {svg_9}. Se utiliza en la síntesis de oligonucleótidos que están conjugados con diversas moléculas, atrayendo un interés de investigación sustancial {svg_10}.

Mecanismo De Acción

Target of Action

Ac-dC Phosphoramidite, also known as DMT-dC (Ac)-CE-Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics. They are the primary targets of Ac-dC Phosphoramidite .

Mode of Action

Ac-dC Phosphoramidite interacts with its targets (oligonucleotides) through a process known as phosphoramidite chemistry . This process involves the stepwise addition of nucleotides to a growing DNA or RNA chain. Ac-dC Phosphoramidite, being an acetyl-protected DNA phosphoramidite, is used in fast deprotection chemistry for the rapid and high-yield synthesis of high-purity oligonucleotides .

Biochemical Pathways

The biochemical pathway primarily affected by Ac-dC Phosphoramidite is the synthesis of oligonucleotides. The compound plays a crucial role in the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain . The downstream effects include the production of high-purity oligonucleotides, which are essential for various biological and clinical applications .

Result of Action

The result of Ac-dC Phosphoramidite’s action is the high-yield synthesis of high-purity oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.

Action Environment

The action, efficacy, and stability of Ac-dC Phosphoramidite can be influenced by various environmental factors. For instance, the compound is typically stored at or below -20°C to maintain its stability . Furthermore, the synthesis process requires a controlled environment to prevent contamination and ensure the production of high-purity oligonucleotides .

Safety and Hazards

Direcciones Futuras

The future direction for the technology of phosphoramidite synthesis is direct integration into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites . This would address the issue of poor bench stability of phosphoramidites and improve the efficiency of oligonucleotide synthesis .

Análisis Bioquímico

Biochemical Properties

Ac-dC Phosphoramidite is essential in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with several enzymes and proteins during the synthesis process. For instance, it is involved in the coupling step where it reacts with the 5’-hydroxyl group of the growing oligonucleotide chain . The activator, such as 5-ethylthio-1H-tetrazole, increases the reactivity of Ac-dC Phosphoramidite, facilitating the formation of phosphodiester bonds . Additionally, the compound undergoes deprotection and oxidation steps, which are critical for maintaining the integrity and sequence fidelity of the synthesized oligonucleotides .

Cellular Effects

Ac-dC Phosphoramidite influences various cellular processes, particularly those related to DNA synthesis and repair. It is incorporated into oligonucleotides, which can then be used in gene editing, gene expression studies, and other molecular biology applications . The presence of Ac-dC Phosphoramidite in oligonucleotides can affect cell signaling pathways, gene expression, and cellular metabolism by enabling precise modifications of genetic sequences .

Molecular Mechanism

At the molecular level, Ac-dC Phosphoramidite exerts its effects through a series of well-defined steps in oligonucleotide synthesis. The compound undergoes coupling with the 5’-hydroxyl group of the nucleoside attached to the solid support, facilitated by an activator . This is followed by capping, which acetylates any unreacted 5’-hydroxyl groups, and oxidation, which converts the phosphite triester to a phosphodiester . These steps ensure the high yield and purity of the synthesized oligonucleotides, which are essential for their subsequent use in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Ac-dC Phosphoramidite are critical factors. The compound is typically stored at -20°C to maintain its stability . Over time, the effects of Ac-dC Phosphoramidite on cellular function can vary, with long-term studies indicating that it remains effective in oligonucleotide synthesis for extended periods when stored under appropriate conditions . Repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of Ac-dC Phosphoramidite in animal models vary with dosage. At optimal dosages, the compound facilitates efficient oligonucleotide synthesis without adverse effects . At high doses, there may be toxic effects, including potential impacts on liver and kidney function . It is essential to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

Ac-dC Phosphoramidite is involved in the metabolic pathways related to nucleic acid synthesis. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation of the synthesized oligonucleotides into DNA sequences . The compound’s role in these pathways ensures the accurate and efficient synthesis of oligonucleotides, which are then used in various molecular biology applications .

Transport and Distribution

Within cells, Ac-dC Phosphoramidite is transported and distributed to the sites of oligonucleotide synthesis. It interacts with transporters and binding proteins that facilitate its localization to the nucleus, where DNA synthesis occurs . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

Ac-dC Phosphoramidite is primarily localized in the nucleus, where it participates in oligonucleotide synthesis . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the DNA synthesis machinery . This localization is essential for the compound’s activity and function in molecular biology applications .

Propiedades

IUPAC Name |

N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECWEBCHRKVTNV-QQIWIMIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743123 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154110-40-4 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.